molecular formula C19H22ClN3O2S B2942927 N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methoxybenzamide hydrochloride CAS No. 1215625-14-1

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methoxybenzamide hydrochloride

Cat. No. B2942927
CAS RN: 1215625-14-1
M. Wt: 391.91
InChI Key: CYMODFKQFCOYQI-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C19H22ClN3O2S and its molecular weight is 391.91. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions. Specifically, derivatives like BTC 6 T and BTC 8 T, which share structural similarities with the compound of interest, have shown significant inhibition efficiencies, offering extra stability against steel corrosion. These inhibitors are believed to adsorb onto metal surfaces via both physical and chemical means, demonstrating the potential utility of benzothiazole derivatives in corrosion protection applications (Hu et al., 2016).

Synthesis Methodologies

Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) has been employed as an efficient coupling reagent for conjugated carboxylic acids with methyl ester amino acids hydrochloride. This method facilitates the synthesis of various substituted amino acid derivatives, highlighting the importance of benzothiazole derivatives in peptide coupling reactions and the synthesis of enzymatic substrates like Fa-Met (Brunel, Salmi, & Letourneux, 2005).

Pharmacological Evaluation

Novel 4-thiazolidinone derivatives have been synthesized and evaluated as anticonvulsant agents. These compounds, containing benzothiazole and 4-thiazolidinone moieties, have shown considerable anticonvulsant activity, indicating the therapeutic potential of benzothiazole derivatives in the treatment of convulsions. The pharmacological properties of these compounds, including their sedative-hypnotic activity without impairing learning and memory, have been linked to their interaction with benzodiazepine receptors (Faizi et al., 2017).

Catalysis

The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y has been explored as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This study demonstrates the role of benzothiazole derivatives in enhancing the catalytic activity and stability of heterogeneous catalysts, offering insights into their potential applications in catalytic oxidation processes (Ghorbanloo & Maleki Alamooti, 2017).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S.ClH/c1-21(2)12-13-22(18(23)14-8-4-6-10-16(14)24-3)19-20-15-9-5-7-11-17(15)25-19;/h4-11H,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMODFKQFCOYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=CC=C3OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methoxybenzamide hydrochloride

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